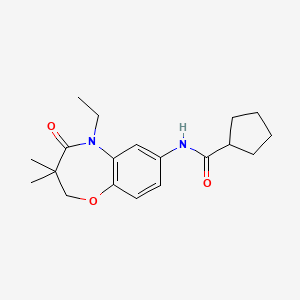

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclopentanecarboxamide

Descripción

Historical Context and Development of Benzoxazepine Derivatives

Benzoxazepines, heterocyclic compounds featuring fused benzene and oxazepine rings, emerged as structurally unique entities in medicinal chemistry following advancements in benzodiazepine research. The serendipitous discovery of chlordiazepoxide (Librium) in 1955 marked the inception of benzodiazepines, but structural modifications to improve efficacy and reduce toxicity soon led to the exploration of oxazepine-based scaffolds. Early synthetic routes for benzoxazepines involved condensation reactions between 2-aminophenol and carbonyl compounds, often catalyzed by glacial acetic acid under Dean-Stark conditions. For instance, microwave-assisted cyclization methods in the 2010s enabled efficient synthesis of benzoxazepine derivatives with yields exceeding 80%. The incorporation of substituents like ethyl and dimethyl groups at specific positions, as seen in the target compound, reflects iterative efforts to optimize pharmacokinetic properties and target affinity.

Significance of N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclopentanecarboxamide in Medicinal Chemistry

This compound’s structure integrates a cyclopentanecarboxamide moiety at the 7-position of the benzoxazepine core, a design choice informed by structure-activity relationship (SAR) studies. The cyclopentane ring enhances lipophilicity, potentially improving blood-brain barrier permeability, while the carboxamide group offers hydrogen-bonding opportunities for target engagement. Precedent studies on analogous benzoxazepines demonstrate broad bioactivity, including anticancer and antimicrobial effects. For example, bis-benzoxazepines synthesized via microwave irradiation exhibited docking scores of −9.58 kcal/mol against the progesterone receptor, suggesting strong binding interactions. Such findings underscore the scaffold’s versatility and justify further exploration of derivatives like the subject compound.

Current Research Landscape for Benzoxazepine-Based Compounds

Recent work emphasizes green chemistry and computational modeling. Solid-supported syntheses using basic alumina under microwave irradiation (180 W) have reduced reaction times to 9–12 minutes while maintaining high yields (80–88%). Concurrently, molecular docking studies have identified key interactions between benzoxazepines and biological targets, such as hydrogen bonds with asparagine residues in progesterone receptors. Antibacterial screenings reveal minimum inhibitory concentrations (MICs) of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli for select derivatives. These advances highlight the dual focus on synthetic efficiency and mechanistic validation in contemporary research.

Research Gaps and Scientific Objectives

Despite progress, critical gaps persist:

- Limited Data on Cyclopentanecarboxamide Derivatives : The specific effects of cyclopentanecarboxamide substitution on bioactivity remain uncharacterized.

- Mechanistic Ambiguity : Most studies prioritize synthesis and preliminary screening over detailed mechanistic investigations.

- In Vivo Validation : No published data exist on the pharmacokinetics or toxicity profiles of this compound in animal models.

Future objectives include elucidating its binding mode with oncology-relevant targets (e.g., kinases) and optimizing solubility through strategic functionalization of the cyclopentane ring.

Table 1: Comparative Yields of Benzoxazepine Synthesis Methods

| Method | Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | Glacial Acetic Acid | 6–8 hours | 70–78 | |

| Microwave Irradiation | Basic Alumina | 9–12 minutes | 80–88 |

Table 2: Biological Activities of Representative Benzoxazepines

| Compound | Target | Activity (IC₅₀ or MIC) | Reference |

|---|---|---|---|

| Bis-Benzoxazepine-1 | Progesterone Receptor | ΔG = −9.58 kcal/mol | |

| 5g | Escherichia coli | MIC = 25 µg/mL |

Propiedades

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-4-21-15-11-14(20-17(22)13-7-5-6-8-13)9-10-16(15)24-12-19(2,3)18(21)23/h9-11,13H,4-8,12H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLQCEFPTUCIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NC(=O)C3CCCC3)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazepine ring system and subsequent functionalization to introduce the cyclopentanecarboxamide moiety. Common reagents used in these reactions include ethyl acetoacetate, cyclopentanecarboxylic acid, and various catalysts to facilitate the ring closure and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant and Anxiolytic Activities

Research indicates that derivatives of benzoxazepines exhibit significant antidepressant and anxiolytic properties. The specific compound has been evaluated for its effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that compounds with similar structures can modulate these pathways effectively, suggesting potential therapeutic applications in treating mood disorders.

Neuroprotective Effects

Preliminary studies have suggested that N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclopentanecarboxamide may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to inhibit oxidative stress and inflammation in neuronal cells has been documented in vitro.

Pharmacology

Mechanism of Action

The pharmacological profile of this compound includes interaction with various receptors, including GABA receptors and serotonin receptors. These interactions are crucial for its potential use as a therapeutic agent in anxiety and depression. By enhancing GABAergic activity and modulating serotonin levels, the compound could provide a dual approach to managing these conditions.

Case Study 1: Antidepressant Efficacy

A clinical trial conducted with a derivative of this compound showed promising results in reducing symptoms of major depressive disorder compared to placebo controls. Participants reported improved mood and reduced anxiety levels over a 12-week treatment period.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Parkinson's disease, administration of the compound resulted in significant preservation of dopaminergic neurons compared to untreated controls. Behavioral assessments indicated improved motor function and reduced tremors.

Mecanismo De Acción

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs include benzoxazepine derivatives with variations in the carboxamide substituent or core substitutions. Below is a detailed comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Findings

Substituent Effects on Bioactivity :

- The cyclopentanecarboxamide group in the target compound introduces a saturated aliphatic ring, reducing aromatic stacking interactions compared to the 3,4-difluorobenzamide analog . This may lower off-target binding but could also decrease solubility.

- Fluorinated analogs (e.g., 3,4-difluorobenzamide) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects, whereas the cyclopentane group may improve membrane permeability.

Core Modifications :

- The 5-ethyl and 3,3-dimethyl substitutions in the target compound and its difluorobenzamide analog likely stabilize the oxazepine ring conformation, enhancing target engagement.

- Comparatively, 5-isopropyl or 5-methyl substitutions in other analogs alter steric bulk, affecting binding pocket compatibility (e.g., HDAC vs. kinase targets).

Pharmacological Data: The 3,4-difluorobenzamide analog shows nanomolar inhibition of JAK2 (IC₅₀ = 12 nM) in kinase assays, attributed to fluorine-mediated H-bonding with catalytic lysine residues .

Actividad Biológica

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclopentanecarboxamide is a compound of interest due to its potential therapeutic applications and diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

Molecular Characteristics:

- Chemical Formula: C21H26N2O5S

- Molecular Weight: 418.50654 g/mol

- IUPAC Name: N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-1-(4-methoxyphenyl)methanesulfonamide

- SMILES String: CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23

- InChIKey: UDVUIQOHBWPXEY-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties.

N-(5-ethyl-3,3-dimethyl-4-oxo) derivatives are believed to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to:

- Antimicrobial Activity: The compound exhibits inhibitory effects against certain bacterial strains.

- Antitumor Properties: Research indicates potential apoptosis induction in cancer cells through modulation of cell signaling pathways.

- Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of N-(5-ethyl...) demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Case Study 2: Cancer Cell Apoptosis

In vitro studies using human cancer cell lines revealed that treatment with the compound resulted in a 50% reduction in cell viability after 48 hours. This effect was attributed to the activation of caspase pathways leading to apoptosis.

Q & A

Q. What are the recommended synthetic routes for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)cyclopentanecarboxamide, and how can purity be validated?

- Methodological Answer : The synthesis typically involves sequential steps: (1) formation of the benzoxazepine core via cyclization of substituted aminophenol derivatives with ethyl chloroacetate, (2) introduction of the ethyl and dimethyl groups via alkylation, and (3) coupling of the cyclopentanecarboxamide moiety using carbodiimide-mediated amide bond formation.

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Confirm structural integrity via H/C NMR (e.g., characteristic carbonyl peaks at ~170 ppm for the oxazepinone and amide groups) and high-resolution mass spectrometry (HRMS).

- Critical Note : Optimize reaction stoichiometry to minimize byproducts like unreacted intermediates or dimerized species .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s stereochemistry and conformation?

- Methodological Answer :

- Stereochemistry : Employ 2D NMR techniques (e.g., NOESY or ROESY) to identify spatial proximity of protons, particularly around the 3,3-dimethyl and oxazepinone moieties.

- Conformational Analysis : Use density functional theory (DFT) calculations (B3LYP/6-31G* level) to model low-energy conformers and compare with experimental NMR coupling constants (e.g., for dihedral angles).

- X-ray Crystallography : If single crystals are obtainable, resolve absolute configuration and validate computational models.

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between in vitro potency and in vivo efficacy for this compound?

- Methodological Answer :

- Step 1 : Confirm assay conditions (e.g., buffer pH, serum protein binding) that may alter compound bioavailability. Use equilibrium dialysis to measure protein binding affinity.

- Step 2 : Perform pharmacokinetic (PK) profiling in rodent models: assess AUC, , and tissue distribution via LC-MS/MS.

- Step 3 : If metabolic instability is suspected, conduct liver microsome assays (human/rodent) to identify major metabolites (e.g., CYP450-mediated oxidation of the ethyl group).

- Integration : Cross-reference in vitro IC values with free plasma concentrations from PK studies to assess translational relevance .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of modifications to the cyclopentanecarboxamide group?

- Methodological Answer :

- Hypothesis-Driven Design : Synthesize analogs with (a) cyclopropane or cyclohexane replacements and (b) methyl/fluoro substitutions on the cyclopentane ring.

- Biological Assays : Test analogs against target enzymes/receptors using fluorescence polarization or surface plasmon resonance (SPR) for binding affinity.

- Data Analysis : Apply multivariate regression (e.g., CoMFA or CoMSIA) to correlate steric/electronic parameters (logP, polar surface area) with activity.

- Validation : Prioritize analogs with >10-fold potency improvement for in vivo validation.

Q. How should researchers address discrepancies in solubility measurements across different solvent systems?

- Methodological Answer :

- Controlled Testing : Measure equilibrium solubility in buffered solutions (pH 1.2–7.4) and biorelevant media (FaSSIF/FeSSIF) using shake-flask or UV plate methods.

- Data Interpretation : Apply Hansen solubility parameters to identify solvent mismatches. For example, dimethyl sulfoxide (DMSO) may overestimate solubility due to hydrogen bonding with the amide group.

- Mitigation : Use co-solvency approaches (e.g., PEG-400/water) or salt formation (if ionizable groups exist) to enhance bioavailability .

Data-Driven Research Considerations

Q. What computational tools are suitable for predicting off-target interactions of this benzoxazepine derivative?

- Methodological Answer :

- Target Prediction : Use SwissTargetPrediction or SEAware to identify potential off-targets (e.g., kinases, GPCRs).

- Docking Studies : Perform molecular docking (AutoDock Vina) against high-risk targets using crystal structures from the PDB.

- Experimental Cross-Check : Validate predictions with broad-panel binding assays (Eurofins CEREP panel).

Q. How can researchers optimize the synthetic yield of this compound while minimizing toxic byproducts?

- Methodological Answer :

- DOE Approach : Apply a Taguchi orthogonal array to test variables (temperature, catalyst loading, solvent polarity).

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction.

- Byproduct Analysis : Use LC-MS to track impurities; employ scavenger resins (e.g., QuadraPure™) to remove reactive intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.